Cas no 2034207-74-2 (5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide)

5-Bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide is a brominated pyridine derivative featuring a cyclopropyl-substituted pyridine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for biologically active molecules. The presence of a carboxamide linkage and bromine substitution enhances its utility in cross-coupling reactions, facilitating further structural modifications. Its well-defined molecular structure allows for precise derivatization, making it valuable in the development of targeted small-molecule therapeutics. The compound's stability and solubility profile further support its application in exploratory drug discovery efforts.
5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide structure
2034207-74-2 structure
Product name:5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide
CAS No:2034207-74-2
MF:C15H14BrN3O
MW:332.195162296295
CID:5836313
PubChem ID:122246871

5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide
    • 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide
    • 3-Pyridinecarboxamide, 5-bromo-N-[(5-cyclopropyl-3-pyridinyl)methyl]-
    • 2034207-74-2
    • AKOS032469626
    • F6573-4816
    • 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide
    • DTXSID501156297
    • Inchi: 1S/C15H14BrN3O/c16-14-4-13(8-18-9-14)15(20)19-6-10-3-12(7-17-5-10)11-1-2-11/h3-5,7-9,11H,1-2,6H2,(H,19,20)
    • InChI Key: RZIXUGJTEDQGKG-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C(NCC1=CN=CC(=C1)C1CC1)=O

Computed Properties

  • Exact Mass: 331.03202g/mol
  • Monoisotopic Mass: 331.03202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.9Ų
  • XLogP3: 2.2

5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-4816-1mg
5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide
2034207-74-2
1mg
$81.0 2023-09-07
Life Chemicals
F6573-4816-2mg
5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide
2034207-74-2
2mg
$88.5 2023-09-07
Life Chemicals
F6573-4816-2μmol
5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide
2034207-74-2
2μmol
$85.5 2023-09-07

5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide Related Literature

Additional information on 5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide

Comprehensive Overview of 5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide (CAS No. 2034207-74-2)

The compound 5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide (CAS No. 2034207-74-2) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This pyridine-carboxamide derivative is characterized by its unique structural features, including a bromine substituent and a cyclopropyl group, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a small-molecule inhibitor or ligand for targeting specific biological pathways.

In recent years, the demand for heterocyclic compounds like 5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide has surged due to their versatility in modulating protein-protein interactions and enzyme activity. The presence of the bromine atom enhances the compound's reactivity, making it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in the synthesis of complex molecules for cancer therapeutics and neurodegenerative disease research, aligning with current trends in precision medicine.

From a synthetic chemistry perspective, the carboxamide moiety in CAS No. 2034207-74-2 offers opportunities for further functionalization, enabling the creation of analogs with improved pharmacokinetic properties. This adaptability is crucial for addressing challenges like drug resistance and bioavailability, which are frequently searched topics in pharmaceutical forums. Moreover, the cyclopropyl ring introduces steric constraints that can enhance binding affinity to target proteins, a feature often explored in fragment-based drug design.

The compound's potential extends to agricultural chemistry, where similar pyridine derivatives are investigated for their pesticidal or herbicidal activity. While 5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide itself may not be commercially deployed in this sector, its structural analogs could inspire new agrochemicals with lower environmental impact—a hot topic in sustainable agriculture discussions.

Analytical characterization of CAS No. 2034207-74-2 typically involves advanced techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods ensure purity and confirm the compound's conformation, which is critical for reproducibility in academic and industrial labs. Researchers often search for "NMR data for pyridine carboxamides" or "synthetic routes to brominated heterocycles," reflecting the compound's relevance in methodological workflows.

In conclusion, 5-bromo-N-(5-cyclopropylpyridin-3-yl)methylpyridine-3-carboxamide represents a promising scaffold for multidisciplinary applications. Its synthesis, optimization, and biological evaluation align with contemporary interests in targeted therapy and green chemistry, making it a subject of ongoing investigation. As the scientific community continues to explore its potential, this compound may emerge as a cornerstone in the development of next-generation therapeutics and functional materials.

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